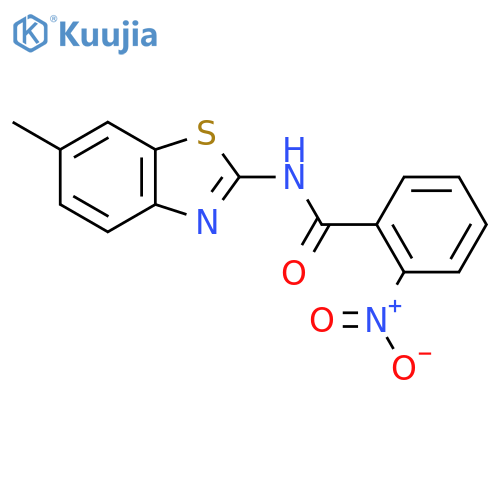Cas no 313226-86-7 (N-(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-nitrobenzamide)

313226-86-7 structure
商品名:N-(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-nitrobenzamide
N-(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-nitrobenzamide 化学的及び物理的性質
名前と識別子
-
- N-(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-nitrobenzamide
- AKOS024574001
- EU-0001019
- (E)-N-(6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide
- SR-01000396103-1
- Oprea1_514972
- N-[(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide
- AKOS001304562
- SR-01000396103
- 313226-86-7
- Oprea1_280103
- F0014-0047
- N-(6-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide
- Z26403680
-
- インチ: 1S/C15H11N3O3S/c1-9-6-7-11-13(8-9)22-15(16-11)17-14(19)10-4-2-3-5-12(10)18(20)21/h2-8H,1H3,(H,16,17,19)
- InChIKey: YIIHLTWFGGCLHK-UHFFFAOYSA-N
- ほほえんだ: S1C(NC(C2C=CC=CC=2[N+](=O)[O-])=O)=NC2C=CC(C)=CC1=2
計算された属性
- せいみつぶんしりょう: 313.05211239g/mol
- どういたいしつりょう: 313.05211239g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 2
- 複雑さ: 442
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 116Ų
- 疎水性パラメータ計算基準値(XlogP): 3.7
N-(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-nitrobenzamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0014-0047-25mg |
N-[(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide |
313226-86-7 | 90%+ | 25mg |
$109.0 | 2023-11-21 | |
| Life Chemicals | F0014-0047-20mg |
N-[(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide |
313226-86-7 | 90%+ | 20mg |
$99.0 | 2023-11-21 | |
| Life Chemicals | F0014-0047-5mg |
N-[(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide |
313226-86-7 | 90%+ | 5mg |
$69.0 | 2023-11-21 | |
| Life Chemicals | F0014-0047-3mg |
N-[(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide |
313226-86-7 | 90%+ | 3mg |
$63.0 | 2023-11-21 | |
| Life Chemicals | F0014-0047-10mg |
N-[(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide |
313226-86-7 | 90%+ | 10mg |
$79.0 | 2023-11-21 | |
| A2B Chem LLC | BA71998-5mg |
N-[(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide |
313226-86-7 | 5mg |
$272.00 | 2024-04-20 | ||
| A2B Chem LLC | BA71998-100mg |
N-[(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide |
313226-86-7 | 100mg |
$697.00 | 2024-04-20 | ||
| Life Chemicals | F0014-0047-20μmol |
N-[(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide |
313226-86-7 | 90%+ | 20μmol |
$79.0 | 2023-11-21 | |
| Life Chemicals | F0014-0047-2μmol |
N-[(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide |
313226-86-7 | 90%+ | 2μmol |
$57.0 | 2023-11-21 | |
| Life Chemicals | F0014-0047-75mg |
N-[(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide |
313226-86-7 | 90%+ | 75mg |
$208.0 | 2023-11-21 |
N-(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-nitrobenzamide 関連文献
-
3. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745
-
Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085
313226-86-7 (N-(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-nitrobenzamide) 関連製品
- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)
- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)
- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)
- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)
- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)
- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)
- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
